2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid
Overview
Description
“2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are of great interest in medicinal research due to their wide variety of biological properties .
Synthesis Analysis
Novel 4,5,6,7-tetrahydro-2H-indazole derivatives were obtained via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 180.20 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- A novel series of 1-aryl and 2-aryl 4,5,6,7-tetrahydro-2H-indazole carboxylic acids were synthesized, demonstrating high antiinflammatory activity in specific compounds like 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).
- Synthesis techniques such as the condensation of diethyl 2-oxocyclohexane-1, 4-dicarboxylate have been used to create indazole derivatives (Škarić & Turjak-Zebić, 1979).
- A synthesis approach for t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters was developed, including comprehensive structural analysis (Murugavel et al., 2010).
Biological Activities
- Synthesis of 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides and their antimicrobial and analgesic activities have been explored (Gein et al., 2021).
- The preparation of tetrahydroindazoles using microwave irradiation demonstrated moderate in vitro antioxidant activities, proving a green method for synthesizing these derivatives (Polo et al., 2016).
Structural and Theoretical Studies
- Theoretical study of 1H-indazole derivatives, including crystal structure analysis, has provided insights into indazole formation under acidic conditions (Glaser et al., 1993).
- Investigations into the formation of indazole-3-carboxylic acids and their derivative structures, along with their reactivity under different conditions, were conducted (Gale & Wilshire, 1973).
Pharmaceutical and Agricultural Applications
- Certain halogenated 1-benzylindazole-3-carboxylic acids have shown potent antispermatogenic activity, highlighting potential pharmaceutical applications (Corsi & Palazzo, 1976).
- Novel 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives were developed as effective herbicides for paddy fields, demonstrating the compound's utility in agricultural settings (Hwang et al., 2005).
Future Directions
Indazole derivatives have shown a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid”, need to be explored further for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indazole derivatives can interact with their targets to induce a variety of biological effects . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .
Biochemical Pathways
Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner , suggesting that they may affect inflammatory pathways.
Result of Action
Indazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, it interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it modulates gene expression by inhibiting the activity of transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory mediators .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWPIGWXURCZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557768-83-8 | |
Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.